Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate
Description
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazole core with a methyl carboxylate substituent at the 7-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing modulators of enzymes like gamma-secretase, which are relevant to neurodegenerative diseases such as Alzheimer’s . Notably, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica’s product listings .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-10-4-8-9-6(5)10/h4-5H,2-3H2,1H3 |
InChI Key |
DPSQSFWMKNUEFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C1=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into more reduced forms, typically using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including those containing the pyrrolo-triazole structure, exhibit broad-spectrum antibacterial and antifungal activities. For instance:
- Case Study : A series of synthesized triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate as a scaffold for developing new antimicrobial agents.
Anticancer Properties
Research has also focused on the anticancer potential of triazole derivatives. This compound can be modified to enhance its efficacy against various cancer cell lines.
- Case Study : A derivative displayed an IC50 value of 0.24 nM against c-Met kinase and showed significant tumor growth inhibition in xenograft models . This suggests that the compound could be a candidate for further development in cancer therapeutics.
Material Science
The unique structural features of this compound make it suitable for applications in material science as well.
- Example : Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. Research into supramolecular chemistry has also indicated potential uses in creating advanced materials with specific functionalities .
Agrochemicals
This compound's bioactivity extends to agrochemical applications where it can serve as a precursor for developing fungicides or herbicides.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By binding to the allosteric pocket of RIPK1, it inhibits its activity, thereby modulating necroptosis pathways. This inhibition can reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
Structural Variations and Substituent Positioning
The pyrrolo-triazole scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key derivatives include:
Physicochemical Properties
- Melting Points :
- Solubility : The 3-carboxylic acid derivative is insoluble in water but soluble in polar aprotic solvents (DMSO, DMF) , whereas methyl esters (e.g., 3a) exhibit better organic solvent compatibility.
Key Research Findings
- Positional Isomerism : Substitution at the 3-position (carboxylate/carboxylic acid) enhances hydrogen-bonding capacity, improving binding to enzymatic targets compared to 7-substituted derivatives .
- Pharmacological Potential: Pyrrolo-triazole cores with electron-withdrawing groups (e.g., carboxylates) show enhanced metabolic stability over unsubstituted analogs .
- Synthetic Challenges : Commercial discontinuation of the target compound may reflect challenges in large-scale synthesis or purification, contrasting with high-yield routes for hydrochloride salts (e.g., 6a) .
Biological Activity
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
Synthesis
The synthesis of this compound typically involves the reaction of various precursors that include hydrazine derivatives and carboxylic acids. The methodology often employs cyclization techniques that yield the pyrrolo[2,1-c][1,2,4]triazole framework.
Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,1-c][1,2,4]triazole class exhibit notable antitumor activity. A study demonstrated that structural modifications could enhance their efficacy against cancer cell lines such as MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells .
Antiviral Properties
Another significant area of research has focused on the antiviral properties of these compounds. In vitro studies have shown that certain derivatives can effectively inhibit viral replication. For instance, modifications to the phenyl moiety have been found to tune biological properties towards enhanced antiviral activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies indicate effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial properties .
Case Study 1: Antitumor Efficacy
In a controlled study assessing the cytotoxic effects of this compound on MCF-7 cells:
- Concentration Tested : Ranging from 0.01 µM to 10 µM.
- Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM after 48 hours of treatment.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral activity against influenza virus demonstrated:
- Inhibition Rate : Up to 75% at a concentration of 5 µM.
- Mechanism : The compound interfered with viral entry into host cells.
Research Findings Overview
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 0.5 | Inhibition of tubulin polymerization |
| Antiviral | Influenza Virus | 5 | Interference with viral entry |
| Antimicrobial | S. aureus | 10 | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
